molecular formula C10H10F2O2 B1612209 2-(3,4-Difluorophenyl)-2-methylpropanoic acid CAS No. 306761-55-7

2-(3,4-Difluorophenyl)-2-methylpropanoic acid

Cat. No. B1612209
CAS RN: 306761-55-7
M. Wt: 200.18 g/mol
InChI Key: KMAOUWGBMHEARD-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-2-methylpropanoic acid, also known as DFPMA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a chiral molecule that has two enantiomers, each with distinct properties and potential uses. In We will also list as many future directions as possible for further research on this compound.

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

Research has led to the development of novel fluorescence probes to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase using derivatives of 2-(3,4-difluorophenyl)-2-methylpropanoic acid. These probes are crucial for studying the roles of hROS in biological and chemical applications, offering a way to differentiate hROS from other reactive oxygen species and specifically detect hypochlorite generated in stimulated neutrophils, thus serving as useful tools in biological research (Setsukinai et al., 2003).

Enhancing Polymer Conductivity

The compound has been involved in research focusing on the conformation and aggregation effects in poly(3-hexylthiophene) aggregates doped with charge transfer dopants. This includes studying how these dopants affect polymer packing and electrical properties, essential for optimizing materials for electronic applications (Gao et al., 2013).

Anti-inflammatory Activity

Derivatives of 2-(3,4-difluorophenyl)-2-methylpropanoic acid have been synthesized and evaluated for their anti-inflammatory activity. This research is pivotal in the development of new non-steroidal anti-inflammatory drugs (NSAIDs), showing that some compounds exhibit strong anti-inflammatory activity comparable to ibuprofen without significant gastric lesions, suggesting potential for pharmaceutical development (Dilber et al., 2008).

Lewis Acid in Organic Synthesis

The compound has been used to study tris(pentafluorophenyl)borane's role as a boron Lewis acid in various reactions, including catalytic hydrometallation, alkylations, and aldol-type reactions. This research underlines the compound's utility in stabilizing less favored tautomeric forms and inducing unusual reactions, offering insights into the growing application potential in organic and organometallic chemistry (Erker, 2005).

Chemoselective Fluorination

The chemoselective mono- and difluorination of 1,3-dicarbonyl compounds, including 2-(3,4-difluorophenyl)-2-methylpropanoic acid derivatives, has been achieved, highlighting the method's practicality and convenience for synthesizing fluorinated compounds. This research is significant for developing fluorinated organic molecules with potential applications in pharmaceuticals and agrochemicals (Tang et al., 2019).

properties

IUPAC Name

2-(3,4-difluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAOUWGBMHEARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611634
Record name 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-2-methylpropanoic acid

CAS RN

306761-55-7
Record name 3,4-Difluoro-α,α-dimethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306761-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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